molecular formula C20H12 B167113 Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 CAS No. 93952-01-3

Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12

Cat. No. B167113
CAS RN: 93952-01-3
M. Wt: 264.4 g/mol
InChI Key: HAXBIWFMXWRORI-AQZSQYOVSA-N
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Description

Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12, also known as Benzo[k]fluoranthene, is an organic compound with the chemical formula C20H12 . It is classified as a polycyclic aromatic hydrocarbon (PAH) and forms pale yellow needles or crystals . It is poorly soluble in most solvents . It is produced during the incomplete combustion of hydrocarbons or coal .


Molecular Structure Analysis

The molecular structure of Benzo[k]fluoranthene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Benzo[k]fluoranthene has a molecular weight of 252.3093 . It forms pale yellow needles or crystals and is poorly soluble in most solvents . It has a melting point of 215-217 °C . It is soluble in 95% ethanol, DMSO, acetone, and toluene, but less soluble in water and methanol .

Safety and Hazards

Benzo[k]fluoranthene is classified as a Carcinogen category 1B and is harmful to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and use personal protective equipment like dust mask type N95 (US), Eyeshields, Gloves .

properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[k]fluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXBIWFMXWRORI-AQZSQYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C3C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[k]fluoranthene-d12

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